molecular formula C8H6ClNO4 B1612301 3-Chloro-2-methyl-6-nitrobenzoic acid CAS No. 86315-08-4

3-Chloro-2-methyl-6-nitrobenzoic acid

Cat. No.: B1612301
CAS No.: 86315-08-4
M. Wt: 215.59 g/mol
InChI Key: FHWPBBMYWHFORO-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-6-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methyl-6-nitrobenzoic acid can be synthesized through a multi-step process involving nitration, chlorination, and carboxylation reactions. One common method involves the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by chlorination to add the chlorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and chlorination processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-methyl-6-nitrobenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methyl-6-nitrobenzoic acid is unique due to the specific combination of chlorine, methyl, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

3-chloro-2-methyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWPBBMYWHFORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607397
Record name 3-Chloro-2-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86315-08-4
Record name 3-Chloro-2-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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